molecular formula C25H16Cl4N2O3 B1245485 N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine

N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine

Cat. No. B1245485
M. Wt: 534.2 g/mol
InChI Key: DAFPGIVZPJVMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine is an alanine derivative that is alanine substituted by a 2,6-dichlorobenzoyl group at the N and a 2-(2,6-dichlorophenyl)-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene and a N-acyl-amino acid. It contains a 2,6-dichlorobenzoyl group.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of N-quinolyl-β-alanines : N-quinolyl-β-alanines, including those with dichlorophenyl substituents, have been synthesized using reactions of aminoquinolines and unsaturated acids. The biological activity of these compounds has been explored, focusing on their potential interactions and effects (Beresnevičius, Viliunas, & Kantminienė, 2000).

Pharmaceutical Synthesis Applications

  • Deoxyribooligonucleotide Synthesis : Dichlorophenyl derivatives have been employed in synthesizing mononucleotide units for deoxyribooligonucleotide synthesis using the phosphotriester approach. Their role as protecting groups for terminal phosphodiester functions has been highlighted (Tsuchiya, Ueda, Kobayashi, & Takaku, 1985).

Chemical Reaction Studies

  • Strecker Degradation of Alanine : The reaction of alanine with glyoxal, which may include dichlorophenyl derivatives, was studied to understand the kinetics and mechanisms of amino acid degradation under varying conditions (Chuyen, Kurata, & Fujimaki, 1972).

Synthesis of Peptide Derivatives

  • Solid-Phase Synthesis of Dipeptides : The synthesis of dipeptides containing quinoxaline and alanine analogs, which may include dichlorophenyl derivatives, has been explored. This research focuses on the formation of quinoxaline heterocycles through specific chemical reactions (Staszewska, Stefanowicz, & Szewczuk, 2005).

Catalysis in Organic Synthesis

  • Palladium-Catalyzed Olefination : Research involving palladium-catalyzed N-quinolyl carboxamide-directed olefination includes the use of unactivated C(sp3)-H bonds and dichlorophenyl derivatives. This method provides access to various β-vinyl α-amino acid products (Wang, Lu, Zhang, He, Nack, & Chen, 2014; Wang, Nack, He, Zhang, & Chen, 2014).

DNA Interaction Studies

  • DNA Oxidative Cleavage : Certain peptide derivatives of alanine, potentially including dichlorophenyl compounds, have been studied for their ability to bind transition metal ions and induce DNA damage. This research has implications for understanding the molecular mechanisms of DNA interactions and damage (Szczepanik et al., 2010).

Structural and Chemical Properties Analysis

  • Spectroscopy in Biomolecular Studies : Vibrational spectroscopy has been used to study the structure and binding of various biomolecules, including amino acids like alanine and compounds like dichlobenil and 2,6-dochlorobenzamide. This approach provides insights into the molecular structure and interactions of these compounds (Jalkanen et al., 2006).

Antimicrobial Activity Research

  • Antimicrobial Evaluation of Quinazolinones : Dichlorophenyl derivatives have been synthesized and evaluated for their antimicrobial properties, offering insights into the potential use of these compounds in medical applications (Patel & Patel, 2007).

properties

Product Name

N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine

Molecular Formula

C25H16Cl4N2O3

Molecular Weight

534.2 g/mol

IUPAC Name

2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoic acid

InChI

InChI=1S/C25H16Cl4N2O3/c26-15-3-1-4-16(27)22(15)20-10-8-14-11-13(7-9-19(14)30-20)12-21(25(33)34)31-24(32)23-17(28)5-2-6-18(23)29/h1-11,21H,12H2,(H,31,32)(H,33,34)

InChI Key

DAFPGIVZPJVMTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(C=C2)C=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoate 35 (0.2 g) is solubilized in CH3CN/H2O/NaOH 0.1N (4 ml/0.22 ml/3.65 ml). After 1 night at room temperature, 10% KHSO4 (9 ml) is added and CH3CN is evaporated. The resulting aqueous phase is extracted two times with AcOEt (2×12 ml). The organic phase is washed with brine, dried over MgSO4 and evaporated under vacuum. The residue is purified by silica gel chromatography using CH2Cl2/CH3OH/NH4OH cc (90/10/1) as eluent.
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
CH3CN H2O NaOH
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrolysis at RT of methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoate 36 and methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoate 37 (as described in example 1.1 for the synthesis of compound 38) gives respectively (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoic acid 40 and (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoic acid 39.
Name
methyl (2R)-2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[2-(2,6-dichlorophenyl)-6-quinolinyl]propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine
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